4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
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Overview
Description
4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring, a thiophene ring, and a thiazepane ring, making it a versatile molecule for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and thiolactams.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanone: A simpler analog with similar structural features but lacking the thiophene and thiazepane rings.
Thiophen-2-yl-methanone: Contains the thiophene ring but lacks the pyridine and thiazepane rings.
Thiazepan-4-yl-methanone: Contains the thiazepane ring but lacks the pyridine and thiophene rings.
Uniqueness
4-(pyridine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
pyridin-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c18-15(12-4-1-2-7-16-12)17-8-6-14(20-11-9-17)13-5-3-10-19-13/h1-5,7,10,14H,6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCIPJSLFOASJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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